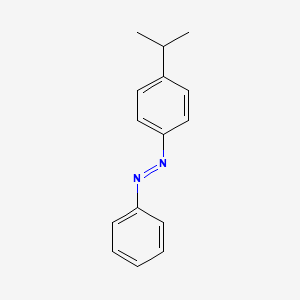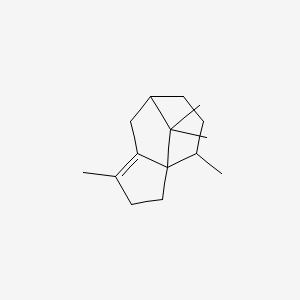
p-Isopropylazobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Isopropylazobenzene is an organic compound belonging to the class of azobenzenes, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two phenyl rings. The compound has the molecular formula C15H16N2 and a molecular weight of 224.30 g/mol . Azobenzenes are known for their photoisomerization properties, making them valuable in various scientific and industrial applications .
Méthodes De Préparation
The synthesis of p-Isopropylazobenzene typically involves the azo coupling reaction, where a diazonium salt reacts with an activated aromatic compound. The classical methods for synthesizing azobenzenes include:
Azo Coupling Reaction: This involves the reaction of diazonium salts with activated aromatic compounds.
Mills Reaction: This method involves the reaction between aromatic nitroso derivatives and anilines.
Wallach Reaction: This involves the transformation of azoxybenzenes into 4-hydroxy substituted azoderivatives in acidic media.
Industrial production methods often employ these classical synthetic routes, with modifications to optimize yield and purity.
Analyse Des Réactions Chimiques
p-Isopropylazobenzene undergoes various chemical reactions, including:
Reduction: Azobenzenes can be reduced to hydrazobenzenes using reducing agents like sodium dithionite.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium dithionite. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
p-Isopropylazobenzene has a wide range of applications in scientific research, including:
Mécanisme D'action
The primary mechanism of action of p-Isopropylazobenzene involves photoisomerization, where the compound switches between its trans and cis isomers upon exposure to light. This isomerization affects the compound’s electronic distribution and affinity for certain chemical species . The molecular targets and pathways involved include interactions with light-responsive proteins and other biomolecules.
Comparaison Avec Des Composés Similaires
p-Isopropylazobenzene can be compared to other azobenzene derivatives, such as:
Azobenzene: The simplest form of azobenzene, used widely in various applications.
4-Hydroxyazobenzene: Substituted with a hydroxy group, used in dye production and as a molecular switch.
4-Aminoazobenzene: Substituted with an amino group, used in the study of photochemical properties.
The uniqueness of this compound lies in its specific substituent, the isopropyl group, which can influence its photochemical properties and applications.
Propriétés
Numéro CAS |
61653-39-2 |
|---|---|
Formule moléculaire |
C15H16N2 |
Poids moléculaire |
224.3 g/mol |
Nom IUPAC |
phenyl-(4-propan-2-ylphenyl)diazene |
InChI |
InChI=1S/C15H16N2/c1-12(2)13-8-10-15(11-9-13)17-16-14-6-4-3-5-7-14/h3-12H,1-2H3 |
Clé InChI |
VXRIFISRSQHSEG-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2 |
SMILES canonique |
CC(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2 |
Synonymes |
4-isopropylazobenzene p-(i)PrAzo cpd p-isopropylazobenzene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4,5,6-Trihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyltetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dien-15-one](/img/structure/B1208487.png)










